(2S)-2-amino-4-[(4-amino-4-oxobut-2-enoyl)amino]butanoic acid
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Overview
Description
(2S)-2-amino-4-[(4-amino-4-oxobut-2-enoyl)amino]butanoic acid is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes both amino and carboxyl functional groups, making it a versatile molecule in biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-[(4-amino-4-oxobut-2-enoyl)amino]butanoic acid can be achieved through several methods:
Amidomalonate Synthesis: This method involves the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide.
Reductive Amination of α-Keto Acids: This method involves the treatment of an α-keto acid with ammonia in the presence of a reducing agent like sodium borohydride (NaBH4), resulting in the formation of the amino acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where it loses electrons and gains oxygen atoms.
Reduction: Reduction reactions involve the gain of electrons and loss of oxygen atoms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
(2S)-2-amino-4-[(4-amino-4-oxobut-2-enoyl)amino]butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Plays a role in various biochemical pathways and processes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which (2S)-2-amino-4-[(4-amino-4-oxobut-2-enoyl)amino]butanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes and receptors, modulating their activity and influencing biochemical processes . The exact pathways depend on the context of its application, such as in therapeutic settings or biochemical research.
Conclusion
This compound is a compound of significant interest due to its diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable molecule for various scientific endeavors.
Properties
CAS No. |
185044-30-8 |
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Molecular Formula |
C8H13N3O4 |
Molecular Weight |
215.21 g/mol |
IUPAC Name |
(2S)-2-amino-4-[(4-amino-4-oxobut-2-enoyl)amino]butanoic acid |
InChI |
InChI=1S/C8H13N3O4/c9-5(8(14)15)3-4-11-7(13)2-1-6(10)12/h1-2,5H,3-4,9H2,(H2,10,12)(H,11,13)(H,14,15)/t5-/m0/s1 |
InChI Key |
KAEJYILFYCNQGJ-YFKPBYRVSA-N |
Isomeric SMILES |
C(CNC(=O)C=CC(=O)N)[C@@H](C(=O)O)N |
Canonical SMILES |
C(CNC(=O)C=CC(=O)N)C(C(=O)O)N |
Origin of Product |
United States |
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